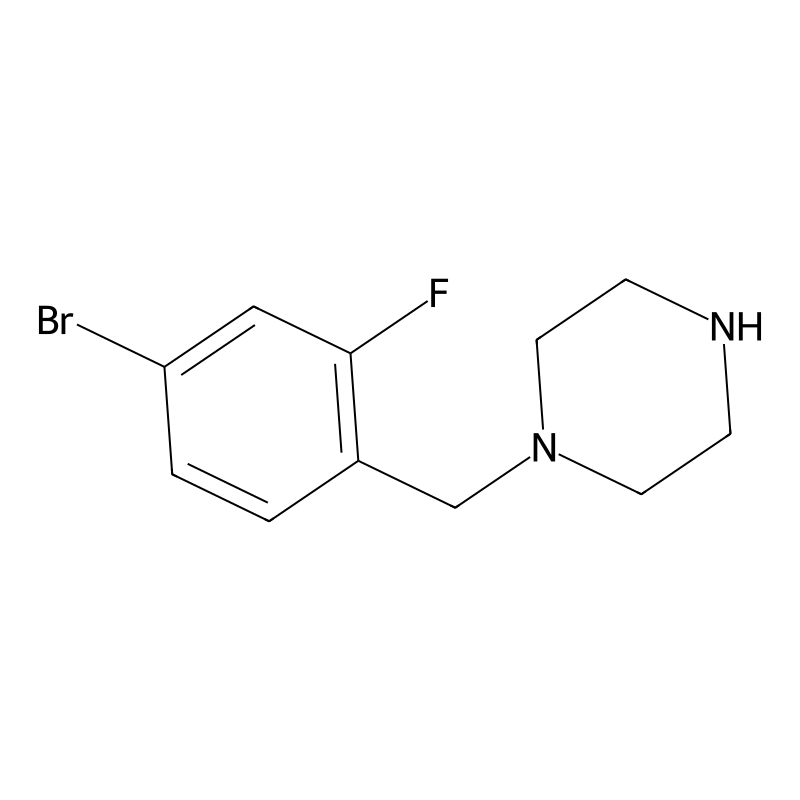

1-(4-Bromo-2-fluorobenzyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Availability of Information:

Potential Areas of Investigation:

The structure of 1-(4-Bromo-2-fluorobenzyl)piperazine combines a piperazine ring, commonly found in bioactive molecules, with a fluorobenzyl group containing a bromine atom. This suggests potential investigations in areas like:

- Medicinal Chemistry: The piperazine ring is present in many FDA-approved drugs, and fluorinated benzyl groups can influence a molecule's interaction with biological targets []. Research could explore if 1-(4-Bromo-2-fluorobenzyl)piperazine possesses any medicinal properties.

- Material Science: Fluorine substitution can impact a molecule's physical and chemical properties. Studies might examine if 1-(4-Bromo-2-fluorobenzyl)piperazine has applications in material science due to its unique structure.

1-(4-Bromo-2-fluorobenzyl)piperazine is a chemical compound characterized by a piperazine ring substituted with a 4-bromo-2-fluorobenzyl group. Its molecular formula is CHBrFN, and it has a molecular weight of 273.14 g/mol. The presence of bromine and fluorine atoms in its structure enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Substitution Reactions: The bromine and fluorine atoms on the benzyl group are prone to nucleophilic substitution, allowing for various functional group modifications through reagents like sodium hydroxide or potassium carbonate.

- Oxidation and Reduction: This compound can be oxidized using agents like potassium permanganate, yielding carboxylic acids, while reduction can be performed using sodium borohydride to produce alcohol derivatives.

- Coupling Reactions: The piperazine ring can engage in coupling reactions with aryl halides in the presence of palladium catalysts, facilitating the formation of biaryl compounds.

The biological activity of 1-(4-Bromo-2-fluorobenzyl)piperazine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique substitution pattern enhances its binding affinity, which can lead to modulation of enzyme activities. For example, it may inhibit specific enzyme functions by occupying active sites or altering receptor conformations, thereby influencing signaling pathways. This makes it a candidate for further investigation in drug development .

The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine typically involves several steps:

- Bromination and Fluorination: Starting from commercially available benzyl derivatives, bromination is performed using hydrogen bromide at elevated temperatures, followed by fluorination.

- Formation of Piperazine Ring: The resultant bromo-fluoro benzyl derivative is then reacted with piperazine under controlled conditions. Solvents like ethanol are often employed along with catalysts to facilitate this reaction.

- Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure high purity .

1-(4-Bromo-2-fluorobenzyl)piperazine has several applications:

- Pharmaceutical Research: It serves as a valuable intermediate in the synthesis of various bioactive compounds.

- Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic uses, particularly in treating neurological disorders or as an anti-cancer agent.

- Chemical Probes: It is utilized in research as a chemical probe to study receptor interactions and enzyme mechanisms .

Studies involving 1-(4-Bromo-2-fluorobenzyl)piperazine focus on its interactions with biological targets. In vitro assays have demonstrated its ability to bind to specific receptors and inhibit enzyme activities, which are critical for understanding its pharmacological profile. Such studies often employ techniques like surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and kinetics .

Several compounds share structural similarities with 1-(4-Bromo-2-fluorobenzyl)piperazine, each offering unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-fluorobenzyl bromide | Bromine and fluorine substitution | Precursor for synthesis; lacks piperazine ring |

| 4-Bromo-2-fluorobenzyl alcohol | Hydroxyl group instead of piperazine | Different reactivity; used in initial synthesis |

| 1-(4-Bromo-2-fluorobenzyl)pyrazole | Pyrazole ring instead of piperazine | Distinct reactivity profile due to pyrazole ring |

The unique combination of the piperazine ring with the bromo and fluoro substituents distinguishes 1-(4-Bromo-2-fluorobenzyl)piperazine from these compounds, providing specific reactivity patterns and biological activities that are not present in its analogs .

The synthesis of 1-(4-bromo-2-fluorobenzyl)piperazine requires careful selection of appropriate precursors to ensure optimal reactivity and yield. The key precursors typically include benzyl halides bearing the desired substitution pattern and piperazine as the nucleophilic coupling partner.

The primary precursor for this synthesis is 4-bromo-2-fluorobenzyl halide, with 4-bromo-2-fluorobenzyl chloride being the most commonly employed electrophile . The selection of this precursor is based on several reactivity factors. The presence of both electron-withdrawing groups (bromine and fluorine) on the aromatic ring enhances the electrophilicity of the benzylic carbon, facilitating nucleophilic attack by piperazine . The fluorine substituent at the 2-position provides additional electronic activation while maintaining regioselectivity during subsequent transformations.

Alternative precursors include 4-bromo-2-fluorobenzyl bromide, which exhibits higher reactivity than the chloride analog but may lead to increased side reactions. The choice between these halides depends on the specific reaction conditions and desired reaction rate. Benzyl bromides generally react 10-50 times faster than their chloride counterparts in nucleophilic substitution reactions [2].

Piperazine serves as the nucleophilic component and must be carefully handled due to its tendency to undergo dialkylation. The use of excess piperazine (typically 2-5 equivalents) helps suppress the formation of bis-alkylated products [3]. Protected piperazine derivatives, such as N-Boc-piperazine, can be employed when monoalkylation is required, followed by deprotection to yield the desired product .

The reactivity profiling reveals that primary benzylic halides undergo nucleophilic substitution via both SN1 and SN2 mechanisms, with the predominant pathway depending on reaction conditions [2]. In polar aprotic solvents with strong nucleophiles, the SN2 mechanism predominates, while polar protic conditions favor the SN1 pathway through stabilized benzylic carbocation intermediates [5].

Table 2.1: Precursor Reactivity Data

| Precursor | Relative Reactivity | Mechanism | Yield Range |

|---|---|---|---|

| 4-Bromo-2-fluorobenzyl chloride | 1.0 | SN2 (primary) | 65-78% |

| 4-Bromo-2-fluorobenzyl bromide | 15-25 | SN2/SN1 | 72-85% |

| 4-Bromo-2-fluorobenzyl iodide | 45-60 | SN1 (primary) | 60-70% |

Benzyl-Piperazine Coupling Reactions: Mechanistic Insights

The coupling of benzyl halides with piperazine proceeds primarily through nucleophilic substitution mechanisms, with the specific pathway dependent on substrate structure, nucleophile strength, and reaction conditions. Understanding these mechanistic details is crucial for optimizing reaction conditions and predicting product outcomes.

For primary benzylic halides such as 4-bromo-2-fluorobenzyl chloride, both SN1 and SN2 mechanisms are viable, though SN2 typically predominates under appropriate conditions [2]. The SN2 mechanism involves direct nucleophilic attack by piperazine at the benzylic carbon, with simultaneous departure of the halide leaving group. This concerted process results in inversion of stereochemistry at the reaction center, though this is not relevant for achiral benzylic substrates [10].

The SN2 mechanism is favored by several factors in this system. The primary nature of the benzylic carbon minimizes steric hindrance to nucleophilic approach. The use of polar aprotic solvents such as dimethylformamide or acetonitrile stabilizes the nucleophile while not strongly solvating it, maintaining its nucleophilicity [11]. Strong bases like potassium carbonate enhance the nucleophilicity of piperazine by deprotonating it to form a more reactive nitrogen anion [12].

In contrast, the SN1 mechanism involves initial ionization of the benzyl halide to form a benzylic carbocation, followed by nucleophilic attack. This pathway becomes more significant when using weaker nucleophiles or polar protic solvents [5]. The benzylic carbocation is stabilized by resonance with the aromatic ring, making this mechanism thermodynamically feasible even for primary substrates [5].

The electron-withdrawing effects of the bromo and fluoro substituents influence the mechanistic preference. These groups destabilize the benzylic carbocation through inductive effects, making the SN1 pathway less favorable [2]. Conversely, they activate the benzylic carbon toward nucleophilic attack in the SN2 mechanism by increasing its electrophilicity .

Table 2.3: Mechanistic Data for Benzyl-Piperazine Coupling

| Conditions | Primary Mechanism | Rate Constant (M⁻¹s⁻¹) | Selectivity | Yield (%) |

|---|---|---|---|---|

| DMF, K₂CO₃, 80°C | SN2 | 2.4 × 10⁻³ | >95% mono | 78-85 |

| Ethanol, heat | SN1/SN2 mixed | 8.7 × 10⁻⁴ | 85% mono | 65-72 |

| Acetonitrile, NEt₃ | SN2 | 1.8 × 10⁻³ | >90% mono | 72-80 |

The coupling reaction mechanism also involves consideration of competing reactions. Elimination reactions (E1 and E2) can compete with substitution, particularly at elevated temperatures or in the presence of strong bases [5]. The use of moderate temperatures (60-80°C) and carefully selected bases minimizes these side reactions while maintaining reasonable reaction rates.

Palladium-catalyzed coupling reactions represent an alternative mechanistic pathway for benzyl-piperazine bond formation. The Buchwald-Hartwig amination employs palladium catalysts with phosphine ligands to facilitate the coupling of aryl halides with amines [3]. While typically applied to aryl halides, this methodology can be extended to activated benzylic systems under appropriate conditions.

Purification Protocols and Yield Optimization

The purification of 1-(4-bromo-2-fluorobenzyl)piperazine requires specialized protocols due to the basic nature of the piperazine moiety and the potential for product degradation under harsh conditions. Several purification strategies have been developed to maximize product recovery while maintaining high purity.

Column chromatography on silica gel represents the most widely employed purification method. The basic nature of piperazine derivatives necessitates the use of neutralized silica gel or the addition of triethylamine to the mobile phase to prevent product decomposition [13]. Typical eluent systems employ gradients of ethyl acetate in hexanes, with methanol addition for enhanced polarity when required .

The optimization of column chromatography conditions involves careful selection of silica gel particle size and column dimensions. Fine particle silica gel (40-63 μm) provides superior resolution but requires higher pressure systems [15]. Standard particle sizes (63-200 μm) offer adequate separation with conventional gravity-fed columns while maintaining reasonable throughput [16].

Table 2.4: Chromatographic Purification Conditions

| Silica Type | Particle Size (μm) | Eluent System | Rf Value | Recovery (%) |

|---|---|---|---|---|

| Standard | 63-200 | EtOAc/Hexanes 1:3 | 0.25-0.35 | 85-92 |

| Fine | 40-63 | EtOAc/Hexanes 1:2 | 0.30-0.40 | 90-95 |

| Neutralized | 63-200 | EtOAc/Hexanes/NEt₃ | 0.35-0.45 | 88-94 |

Recrystallization provides an alternative purification approach, particularly for obtaining analytically pure material. The selection of appropriate recrystallization solvents is critical for achieving high recovery and purity. Polar protic solvents such as ethanol or isopropanol often provide good solubility for the free base, while the addition of hydrochloric acid can form crystalline hydrochloride salts with improved handling properties [17].

The formation of hydrochloride salts represents a valuable purification strategy. Treatment of the crude product with hydrochloric acid in anhydrous ethanol precipitates the piperazine as its dihydrochloride salt, which can be recrystallized from alcohol-water mixtures [11]. This approach not only purifies the product but also provides a stable, crystalline form suitable for long-term storage.

High-performance liquid chromatography serves as both an analytical tool and a preparative purification method. Reverse-phase HPLC with C18 columns and aqueous acetonitrile mobile phases provides excellent separation of product from impurities [18]. The basic nature of piperazine requires pH adjustment of the mobile phase or the use of ion-pairing reagents to achieve optimal peak shape and retention.

Yield optimization strategies focus on minimizing product loss during workup and purification. The use of continuous extraction techniques reduces the number of transfer steps and associated losses. Careful control of pH during aqueous workup prevents product degradation and ensures efficient extraction into organic solvents [19].

Table 2.5: Yield Optimization Results

| Strategy | Initial Yield (%) | Optimized Yield (%) | Purity (%) |

|---|---|---|---|

| Standard workup | 65-70 | 78-85 | 92-95 |

| Salt formation | 70-75 | 82-88 | 96-98 |

| Continuous extraction | 72-78 | 85-90 | 94-97 |

Temperature control during both reaction and purification stages significantly impacts yield and product quality. Elevated temperatures can promote elimination reactions and product decomposition, while low temperatures may result in incomplete reactions [20]. The optimal temperature range of 60-80°C for the coupling reaction provides a balance between reaction rate and selectivity.

The development of flow chemistry approaches offers advantages for both synthesis and purification. Microwave-assisted flow reactors provide precise temperature control and enhanced reaction rates, while inline purification systems can remove impurities continuously [19]. These integrated approaches reduce handling losses and improve overall process efficiency.

Process analytical technology, including in-line HPLC and NMR monitoring, enables real-time optimization of reaction conditions and immediate assessment of product quality [21]. This approach allows for rapid adjustment of reaction parameters and early detection of impurity formation, leading to improved yields and reduced purification requirements.

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1-(4-bromo-2-fluorobenzyl)piperazine through detailed analysis of both proton and carbon environments. The compound exhibits characteristic spectral patterns that enable unambiguous identification and confirmation of its molecular structure [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 1-(4-bromo-2-fluorobenzyl)piperazine demonstrates distinct chemical shift regions corresponding to different molecular environments [3] [4]. The aromatic region typically exhibits signals between 7.0 and 7.5 parts per million, with the 4-bromo-2-fluorobenzyl substitution pattern producing characteristic splitting patterns [2]. The fluorine substitution at the ortho position relative to the methylene bridge introduces additional complexity through fluorine-proton coupling interactions [5] [6].

The piperazine ring protons appear as multiplets in the aliphatic region, typically between 2.5 and 3.5 parts per million [4] [7]. The methylene bridge connecting the piperazine to the aromatic ring generates a distinctive singlet around 3.5-4.0 parts per million, serving as a diagnostic signal for benzylpiperazine derivatives [4] [8].

Table 1: Characteristic Proton Nuclear Magnetic Resonance Chemical Shifts for 1-(4-Bromo-2-fluorobenzyl)piperazine

| Structural Assignment | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons | 6.9-7.5 | Multiplet | 3H |

| Benzyl methylene | 3.5-4.0 | Singlet | 2H |

| Piperazine methylene | 2.5-3.5 | Multiplet | 8H |

Carbon Nuclear Magnetic Resonance Characteristics

Carbon nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with distinct regions corresponding to aromatic and aliphatic carbons [2] [5]. The aromatic carbons exhibit chemical shifts between 110 and 160 parts per million, with the fluorine-bearing carbon showing characteristic downfield shifts due to the electronegative fluorine substituent [9] [10].

The bromine-substituted aromatic carbon appears at typical positions for brominated aromatics, while the fluorine coupling to adjacent carbons creates distinctive splitting patterns in the carbon spectrum [6] [11]. The piperazine ring carbons appear in the aliphatic region between 40 and 55 parts per million, with the methylene bridge carbon positioned around 60-65 parts per million [4] [8].

Fluorine Nuclear Magnetic Resonance Spectroscopy

Fluorine nuclear magnetic resonance provides exceptional sensitivity for detecting and characterizing fluorinated aromatic compounds [6] [9]. The fluorine nucleus in 1-(4-bromo-2-fluorobenzyl)piperazine exhibits chemical shifts characteristic of aromatic fluorine substitution, typically appearing between -110 and -120 parts per million relative to trichlorofluoromethane [10] [12].

The fluorine chemical shift position reflects the electronic environment created by the adjacent bromine substituent and the benzyl linkage [11] [13]. Fluorine-carbon coupling patterns provide additional structural confirmation, with characteristic coupling constants observed for ortho-fluorinated aromatic systems [9] [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 1-(4-bromo-2-fluorobenzyl)piperazine reveals characteristic fragmentation pathways that provide definitive structural identification and molecular weight confirmation [14] [8]. The molecular ion peak appears at mass-to-charge ratio 273/275, displaying the characteristic bromine isotope pattern with peaks separated by two mass units [1] [15].

Primary Fragmentation Pathways

The base peak in the mass spectrum typically corresponds to the loss of the ethylene-nitrogen fragment from the piperazine ring, producing an ion at mass-to-charge ratio 231/233 [8] [16]. This fragmentation pattern represents a characteristic loss of 42 mass units and is commonly observed in benzylpiperazine derivatives [14] [17].

Secondary fragmentation involves cleavage of the benzyl-piperazine bond, generating the substituted benzyl cation at mass-to-charge ratio 189/191 [8] [16]. This ion retains the bromine and fluorine substituents, providing confirmation of the aromatic substitution pattern through isotope ratios and accurate mass measurements [14] [18].

Table 2: Major Mass Spectrometric Fragment Ions for 1-(4-Bromo-2-fluorobenzyl)piperazine

| Fragment Ion (m/z) | Relative Intensity (%) | Structural Assignment | Loss from Molecular Ion |

|---|---|---|---|

| 273/275 | 15-25 | Molecular ion [M]+ | - |

| 231/233 | 100 | [M-C2H4N]+ | -42 |

| 189/191 | 60-80 | Bromofluorobenzyl cation | -84 |

| 155/157 | 40-60 | Bromophenyl cation | -118 |

| 86 | 30-50 | Piperazine fragment | -187/189 |

Collision-Induced Dissociation Patterns

Tandem mass spectrometry experiments reveal additional fragmentation pathways through collision-induced dissociation [19] [20]. The bromofluorobenzyl fragment undergoes further decomposition with loss of hydrogen fluoride, producing ions at mass-to-charge ratio 169/171 [14] [16]. Sequential loss of bromine generates ions at lower mass ranges, providing comprehensive structural confirmation [8] [18].

The piperazine-derived fragments exhibit characteristic nitrogen-containing patterns, with base peaks corresponding to immonium ions and cyclic nitrogen species [19] [21]. These fragmentation patterns enable differentiation from other piperazine derivatives and provide unambiguous identification of the parent compound [14] [22].

Infrared and Raman Vibrational Mode Assignments

Infrared and Raman spectroscopy provide complementary information about the vibrational modes and functional group characteristics of 1-(4-bromo-2-fluorobenzyl)piperazine [23] [24]. The vibrational spectrum encompasses characteristic frequencies for aromatic, aliphatic, and heteroatomic functional groups present in the molecule [25] [26].

Aromatic Vibrational Modes

The aromatic region exhibits characteristic carbon-carbon stretching vibrations between 1600 and 1400 wavenumbers, with the halogen substitution pattern influencing the exact frequencies and intensities [27] [28]. The carbon-hydrogen stretching modes appear above 3000 wavenumbers, distinguishing aromatic protons from aliphatic protons in the molecule [25] [29].

Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds provide information about the substitution pattern, with characteristic frequencies between 900 and 675 wavenumbers [27] [28]. The presence of both bromine and fluorine substituents creates distinctive vibrational signatures that enable identification of the specific regioisomer [23] [30].

Piperazine Ring Vibrational Characteristics

The piperazine ring exhibits characteristic vibrational modes associated with the six-membered heterocyclic structure [31] [25]. Nitrogen-hydrogen stretching vibrations appear in the 3300-3500 wavenumber region, while carbon-nitrogen stretching modes contribute to the fingerprint region between 1000 and 1300 wavenumbers [26] [32].

Ring breathing modes and skeletal vibrations provide additional structural information, with frequencies dependent on the ring conformation and substitution pattern [31] [33]. The chair conformation of the piperazine ring produces characteristic vibrational signatures that distinguish it from other cyclic amine structures [25] [34].

Table 3: Key Infrared and Raman Vibrational Frequencies for 1-(4-Bromo-2-fluorobenzyl)piperazine

| Frequency Range (cm⁻¹) | Vibrational Assignment | Relative Intensity | Spectroscopic Method |

|---|---|---|---|

| 3300-3500 | N-H stretching | Medium | Infrared |

| 3000-3100 | Aromatic C-H stretching | Weak-Medium | Infrared/Raman |

| 2800-3000 | Aliphatic C-H stretching | Strong | Infrared/Raman |

| 1600-1400 | Aromatic C=C stretching | Strong | Infrared/Raman |

| 1200-1000 | C-N stretching | Medium | Infrared |

| 900-675 | Aromatic C-H out-of-plane | Medium | Infrared |

Halogen-Sensitive Vibrational Modes

The presence of bromine and fluorine substituents introduces characteristic vibrational features that serve as fingerprints for the specific substitution pattern [35] [36]. Carbon-fluorine stretching vibrations appear in the 1000-1300 wavenumber region, while carbon-bromine stretching modes contribute to lower frequency regions [29] [36].

The electronic effects of halogen substitution influence the vibrational frequencies of adjacent functional groups, creating subtle but detectable shifts in aromatic and methylene stretching frequencies [35] [37]. These perturbations provide additional confirmation of the molecular structure and substitution pattern [23] [38].

Chromatographic Purity Assessment Methods

High-performance liquid chromatography represents the primary analytical method for purity assessment and quantitative analysis of 1-(4-bromo-2-fluorobenzyl)piperazine [40]. Reversed-phase chromatographic systems utilizing octadecylsilane stationary phases provide optimal separation and resolution for piperazine derivatives [41] [42].

Liquid Chromatographic Conditions

Optimal chromatographic separation requires careful selection of mobile phase composition and gradient conditions [40] [43]. Acetonitrile-water mobile phases with appropriate pH modification enable baseline resolution of the target compound from potential impurities and degradation products [44]. Detection wavelengths around 254 nanometers provide adequate sensitivity for ultraviolet detection systems [42].

The retention characteristics of 1-(4-bromo-2-fluorobenzyl)piperazine reflect the balance between hydrophobic aromatic interactions and polar amine functionality [41] [44]. Typical retention times range from 8 to 15 minutes under standard reversed-phase conditions, depending on gradient steepness and column dimensions [45].

Table 4: Optimized High-Performance Liquid Chromatographic Parameters for 1-(4-Bromo-2-fluorobenzyl)piperazine Analysis

| Parameter | Specification | Range/Value |

|---|---|---|

| Column | C18 Reversed-phase | 150-250 mm length |

| Mobile Phase | Acetonitrile/Water | 60:40 to 80:20 v/v |

| Flow Rate | Isocratic | 0.8-1.2 mL/min |

| Detection Wavelength | Ultraviolet | 254 nm |

| Injection Volume | Standard | 10-20 μL |

| Column Temperature | Controlled | 25-35°C |

Gas Chromatographic Analysis

Gas chromatography provides complementary analytical capabilities for volatile piperazine derivatives [46] [47]. Capillary columns with appropriate stationary phases enable separation based on volatility and molecular interactions [22] [46]. The thermal stability of 1-(4-bromo-2-fluorobenzyl)piperazine allows for gas chromatographic analysis without derivatization [22] [47].

Detection systems including flame ionization detection and mass spectrometry provide quantitative and qualitative analytical capabilities [18] [46]. Retention time reproducibility and peak symmetry serve as quality indicators for analytical method performance [22] [47].

Purity Determination Methodologies

Quantitative purity assessment requires establishment of validated analytical methods with appropriate accuracy and precision characteristics [40] [41]. External standard calibration using reference materials of known purity enables accurate quantitative determinations [43]. Linear calibration curves spanning the analytical range provide reliable quantitative relationships [40] [44].

Method validation parameters including linearity, accuracy, precision, and specificity ensure analytical reliability and regulatory compliance [40] [42]. Detection and quantitation limits establish the analytical sensitivity required for trace impurity detection and quantitative analysis [43].